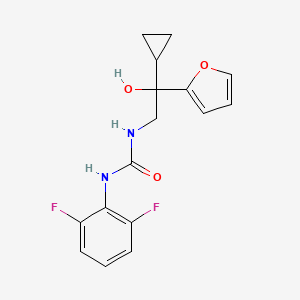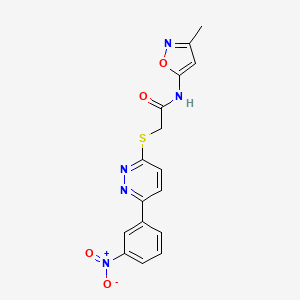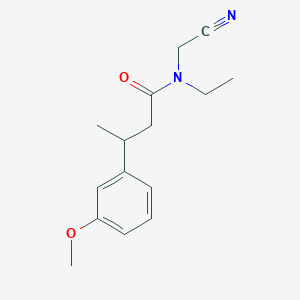
7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H25ClN4O4 and its molecular weight is 504.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Hypotensive Agents
Research has shown that quinazoline derivatives, such as those related to the specified compound, have been studied for their potential hypotensive activities, which could contribute to the development of new treatments for high blood pressure. For example, a study synthesized and tested various quinazoline diones for their ability to relax blood vessels and found significant hypotensive activity among compounds with certain substituents, demonstrating the potential of these compounds in designing new hypotensive drugs (Eguchi et al., 1991).
Antitumor Agents
Quinazoline derivatives containing piperazine moieties have been synthesized and evaluated for their antitumor activities. Some of these compounds showed potent antiproliferative activities against various cancer cell lines, highlighting their potential as antitumor agents. This research area is particularly promising for developing new cancer therapies, with some derivatives showing activity levels comparable to known treatments (Li et al., 2020).
Antimicrobial Activities
The antimicrobial potential of quinazoline and triazole derivatives has also been explored, with studies reporting the synthesis of compounds exhibiting good to moderate activities against various microorganisms. This suggests the utility of such compounds in developing new antimicrobial agents to combat bacterial and fungal infections (Bektaş et al., 2007).
Antiviral Activities
Some quinazoline derivatives have shown modest antiviral activity against influenza A (H1N1) virus, indicating the potential application of these compounds in antiviral drug development. This area of research is crucial for addressing the need for new treatments against viral infections, which remain a significant global health challenge (Wang et al., 2013).
Psychotropic Agents
Research into the psychotropic effects of quinazoline derivatives, including their potential as ligands for serotonin receptors, highlights another area of application. These studies aim to discover new therapeutic agents for treating psychiatric disorders by exploring the interactions between quinazoline derivatives and serotonin receptors (Orzalesi et al., 1977).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-methoxybenzaldehyde with 2-amino-3-chlorobenzoic acid to form 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione. This intermediate is then coupled with 4-(4-chlorophenyl)piperazine-1-carbonyl chloride to form the final product, 7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione.", "Starting Materials": [ "4-methoxybenzaldehyde", "2-amino-3-chlorobenzoic acid", "4-(4-chlorophenyl)piperazine-1-carbonyl chloride" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with 2-amino-3-chlorobenzoic acid in the presence of acetic anhydride and catalytic amount of sulfuric acid to form 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione.", "Step 2: Coupling of 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione with 4-(4-chlorophenyl)piperazine-1-carbonyl chloride in the presence of triethylamine and dichloromethane to form the final product, 7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione." ] } | |
CAS番号 |
892277-60-0 |
分子式 |
C27H25ClN4O4 |
分子量 |
504.97 |
IUPAC名 |
7-[4-(4-chlorophenyl)piperazine-1-carbonyl]-3-[(4-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C27H25ClN4O4/c1-36-22-9-2-18(3-10-22)17-32-26(34)23-11-4-19(16-24(23)29-27(32)35)25(33)31-14-12-30(13-15-31)21-7-5-20(28)6-8-21/h2-11,16H,12-15,17H2,1H3,(H,29,35) |
InChIキー |
UKSWXUOFEVOOHL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)Cl)NC2=O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-Fluoro-N-[(2-methoxypyridin-3-yl)methyl]-6-methylpyridine-2-carboxamide](/img/structure/B2808035.png)
![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2808036.png)

![N-isopentyl-3-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2808038.png)
![2-((3-allyl-4-oxo-5-(thiophen-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2808039.png)

![diethyl 2-(4-isopropoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2808043.png)
![3-chloro-N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzenecarboxamide](/img/structure/B2808047.png)

![N-(4-cyanophenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2808050.png)
![[4-[(5,6-Dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(4-phenyloxan-4-yl)methanone](/img/structure/B2808052.png)
